molecular formula C13H18N2O B167848 N-Phenyl-N-4-piperidinylacetamide CAS No. 1607-68-7

N-Phenyl-N-4-piperidinylacetamide

Cat. No.: B167848
CAS No.: 1607-68-7
M. Wt: 218.29 g/mol
InChI Key: CYTIQZKDSHKYGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-4-piperidinylacetamide typically involves the reaction of piperidine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

    Step 1: Piperidine is reacted with phenylacetyl chloride.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-4-piperidinylacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols .

Scientific Research Applications

N-Phenyl-N-4-piperidinylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an analgesic or anesthetic agent.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Phenyl-N-4-piperidinylacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and the presence of both phenyl and piperidine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-phenyl-N-piperidin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11(16)15(12-5-3-2-4-6-12)13-7-9-14-10-8-13/h2-6,13-14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTIQZKDSHKYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CCNCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166972
Record name N-Phenyl-N-4-piperidinylacetamide
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Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1607-68-7
Record name N-(4-Piperidinyl)phenylacetamide
Source CAS Common Chemistry
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Record name N-Phenyl-N-4-piperidinylacetamide
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Record name N-Phenyl-N-4-piperidinylacetamide
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Record name N-phenyl-N-4-piperidinylacetamide
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Record name N-Phenyl-N-4-piperidinylacetamide
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